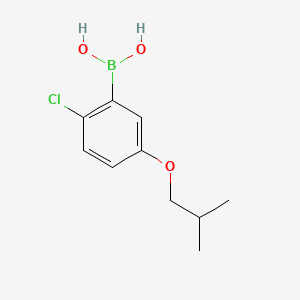

2-Chloro-5-isobutoxyphenylboronic acid

Description

Properties

IUPAC Name |

[2-chloro-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXMQMLBCJQLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681650 | |

| Record name | [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-11-8 | |

| Record name | Boronic acid, B-[2-chloro-5-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-5-isobutoxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2-Chloro-5-isobutoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document presents a well-established, analogous synthetic protocol via directed ortho-metalation and borylation. The guide includes detailed experimental procedures, tabulated quantitative and spectral data based on closely related structures, and visual workflows to aid in laboratory synthesis and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel arylboronic acids for applications in drug discovery and development.

Introduction

Arylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of 2-Chloro-5-isobutoxyphenylboronic acid, featuring a chloro-substituent ortho to the boronic acid and an isobutoxy group para to the chlorine, makes it a potentially valuable intermediate for introducing this functionality into more complex molecules. The isobutoxy group can enhance lipophilicity and modulate pharmacokinetic properties, while the chlorine atom provides a handle for further functionalization or can influence the electronic properties of the molecule.

This guide outlines a robust and widely applicable method for the synthesis of this target molecule, starting from the readily available precursor, 1-chloro-4-isobutoxybenzene.

Proposed Synthesis Pathway

The synthesis of 2-Chloro-5-isobutoxyphenylboronic acid can be efficiently achieved through a directed ortho-metalation (lithiation) of 1-chloro-4-isobutoxybenzene, followed by quenching the resulting aryllithium species with a trialkyl borate ester. The alkoxy group is a well-known directed metalating group, facilitating the deprotonation at the adjacent ortho position. Subsequent hydrolysis of the boronate ester yields the desired boronic acid.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of 2-Chloro-5-isobutoxyphenylboronic acid.

Synthesis of 2-Chloro-5-isobutoxyphenylboronic acid

Materials:

-

1-Chloro-4-isobutoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-4-isobutoxybenzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the aryllithium solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1][2]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-Chloro-5-isobutoxyphenylboronic acid based on typical yields for analogous reactions.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄BClO₃ |

| Molecular Weight | 228.48 g/mol |

| Theoretical Yield | Based on 1.0 eq of 1-chloro-4-isobutoxybenzene |

| Typical Experimental Yield | 60-80% |

| Purity (post-purification) | >95% (by ¹H NMR and LC-MS) |

Characterization Data

¹H NMR Spectroscopy (Representative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 1H | Ar-H |

| ~7.40 | dd | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~5.50 | br s | 2H | B(OH)₂ |

| ~3.75 | d | 2H | -OCH₂- |

| ~2.10 | m | 1H | -CH(CH₃)₂ |

| ~1.00 | d | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy (Representative)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C-O |

| ~138.0 | Ar-C |

| ~135.0 | Ar-C |

| ~125.0 | C-B (broad) |

| ~118.0 | Ar-C |

| ~115.0 | Ar-C |

| ~75.0 | -OCH₂- |

| ~28.5 | -CH(CH₃)₂ |

| ~19.5 | -CH(CH₃)₂ |

Solvent: CDCl₃ or DMSO-d₆

Mass Spectrometry (Representative)

| Technique | Ionization Mode | Expected m/z |

| ESI-MS | Negative | [M-H]⁻ ≈ 227.07 |

| ESI-MS | Positive | [M+H]⁺ ≈ 229.08 |

| HRMS | ESI-Negative | Calculated for C₁₀H₁₃BClO₃⁻: 227.0652, Found: ± 5 ppm |

Workflow Diagrams

General Experimental Workflow

Applications in Drug Development and Research

2-Chloro-5-isobutoxyphenylboronic acid is a versatile building block for the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions. These structural motifs are prevalent in a wide range of biologically active molecules. The presence of the chloro and isobutoxy groups allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing ligand-receptor interactions and improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates. Researchers can utilize this reagent to explore new chemical space in the development of inhibitors for various enzymes or modulators of receptor activity.

Conclusion

This technical guide provides a practical, albeit representative, framework for the synthesis and characterization of 2-Chloro-5-isobutoxyphenylboronic acid. The proposed synthetic route via directed ortho-metalation is a reliable and scalable method for accessing this and similar arylboronic acids. The provided experimental protocols and characterization data serve as a valuable starting point for researchers in organic synthesis and medicinal chemistry, enabling the incorporation of the 2-chloro-5-isobutoxyphenyl moiety into novel compounds with potential therapeutic applications. Further experimental validation is encouraged to establish the specific optimal conditions and definitive spectral data for this compound.

References

2-Chloro-5-isobutoxyphenylboronic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-isobutoxyphenylboronic acid, a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. This document details its chemical identity, molecular structure, and explores its likely utility based on the well-established reactivity of arylboronic acids.

Core Compound Data

Quantitative data for 2-Chloro-5-isobutoxyphenylboronic acid is summarized below.

| Property | Value | Reference |

| CAS Number | 1256346-11-8 | [1] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [1] |

| Molecular Weight | 228.48 g/mol | [1] |

| SMILES | CC(C)COc1cc(B(O)O)c(Cl)cc1 |

Molecular Structure

The two-dimensional structure of 2-Chloro-5-isobutoxyphenylboronic acid is depicted below. This structure is generated based on its SMILES (Simplified Molecular Input Line Entry System) notation.

Caption: 2D Molecular Structure of 2-Chloro-5-isobutoxyphenylboronic acid.

Physicochemical Properties of Arylboronic Acids

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3] The following is a general protocol for the coupling of an aryl boronic acid with an aryl halide. This protocol should be optimized for specific substrates and reaction scales.

Materials:

-

Aryl halide (1.0 equiv)

-

2-Chloro-5-isobutoxyphenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide, 2-Chloro-5-isobutoxyphenylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s) to the reaction vessel.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development and Signaling Pathways

Arylboronic acids have garnered significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors or as probes for biological molecules.[4][5][6] While the specific biological activity of 2-Chloro-5-isobutoxyphenylboronic acid has not been reported, its structural motifs suggest potential areas of investigation.

The broader class of arylboronic acids has been shown to inhibit the migration of cancer cells. This effect is believed to be mediated, in part, through the inhibition of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and cell motility.[7][8][9][10][11] The diagram below illustrates a simplified, hypothetical signaling pathway where an arylboronic acid derivative could inhibit cancer cell migration through the RhoA-ROCK pathway.

Caption: Hypothetical inhibition of the RhoA-ROCK signaling pathway by an arylboronic acid.

References

- 1. aablocks.com [aablocks.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. nbinno.com [nbinno.com]

- 5. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 9. Rho Family GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RHO GTPases in cancer: known facts, open questions, and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Chloro-5-isobutoxyphenylboronic Acid: An In-depth Technical Guide

This guide, therefore, outlines the general experimental protocols and data interpretation principles that researchers and drug development professionals would typically employ for the spectroscopic characterization of a novel compound such as 2-Chloro-5-isobutoxyphenylboronic acid.

General Experimental Protocols

The acquisition of spectroscopic data is fundamental to confirming the structure and purity of a synthesized chemical entity. Below are the standard methodologies for obtaining NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: A high-field NMR spectrometer (typically 300-600 MHz) is used.

-

Data Acquisition: The prepared sample in an NMR tube is placed into the spectrometer's probe. The experiment is run at a controlled temperature, and the free induction decay (FID) signal is collected.

-

Data Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal (0 ppm).

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency.

-

Data Acquisition: ¹³C NMR experiments require a significantly longer acquisition time. Proton decoupling techniques are commonly used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and subsequent corrections.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Solid/Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition: The sample solution is introduced into the ion source where molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Data Processing: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Predicted Spectroscopic Data

While experimental data is unavailable, a prediction of the expected spectral features can be made based on the chemical structure of 2-Chloro-5-isobutoxyphenylboronic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H ortho to B(OH)₂ |

| ~7.2-7.4 | dd | 1H | Ar-H meta to B(OH)₂ and ortho to Cl |

| ~6.9-7.1 | d | 1H | Ar-H ortho to O-isobutyl |

| ~4.9-5.2 | s (broad) | 2H | B(OH)₂ |

| ~3.8 | d | 2H | -OCH₂- |

| ~2.0-2.2 | m | 1H | -CH(CH₃)₂ |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted Key ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C-O (aromatic) |

| ~130-140 | Aromatic carbons |

| ~115-125 | Aromatic carbons |

| ~75 | -OCH₂- |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3600-3200 | O-H | Stretching (B(OH)₂) |

| ~3100-3000 | C-H | Aromatic Stretching |

| ~2960-2850 | C-H | Aliphatic Stretching |

| ~1600, 1480 | C=C | Aromatic Ring Stretching |

| ~1380-1340 | B-O | Stretching |

| ~1250 | C-O | Aryl Ether Stretching |

| ~800-700 | C-Cl | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular ion peak + 1 |

| [M+Na]⁺ | Molecular ion peak + 23 |

| [M-H]⁻ | Molecular ion peak - 1 |

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a new chemical entity involves sequential analytical techniques to confirm its identity and purity.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This document serves as a foundational guide for researchers undertaking the synthesis and characterization of 2-Chloro-5-isobutoxyphenylboronic acid or similar novel compounds. The provided protocols and predictive data offer a framework for the experimental work and subsequent data analysis required to unequivocally confirm the structure and purity of the target molecule.

Solubility and stability of 2-Chloro-5-isobutoxyphenylboronic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-isobutoxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phenylboronic Acids

Phenylboronic acids are a class of organic compounds with broad utility in organic synthesis, materials science, and medicinal chemistry. Their application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery, is particularly notable. The physicochemical properties of these molecules, such as solubility and stability, are critical parameters that influence reaction efficiency, purification, formulation, and storage.

Boronic acids are known to exhibit specific stability challenges, including a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can complicate solubility determination and affect the material's long-term stability.[2] Additionally, the boronic acid moiety can be susceptible to oxidation. Understanding these characteristics is paramount for successful application development.

This guide focuses on 2-Chloro-5-isobutoxyphenylboronic acid, providing a framework for its characterization based on data from its isomers and established analytical methodologies.

Solubility Profile

While specific solubility data for 2-Chloro-5-isobutoxyphenylboronic acid is not present in the surveyed literature, extensive data exists for the ortho-, meta-, and para-isomers of isobutoxyphenylboronic acid.[3][4][5] This information, determined using a dynamic method, offers significant insight into the expected solubility behavior in common organic solvents.[3] The introduction of a chloro-substituent will influence the polarity and crystal packing of the molecule, likely altering its solubility profile relative to these isomers.

Quantitative Solubility Data for Isobutoxyphenylboronic Acid Isomers

The following tables summarize the equilibrium solubility data for ortho-, meta-, and para-isobutoxyphenylboronic acid in various organic solvents. The data is presented as the temperature at which a specific mole fraction (x₁) of the solute dissolves completely.[4]

Table 1: Solubility of ortho-Isobutoxyphenylboronic Acid [4]

| Mole Fraction (x₁) | Chloroform (°C) | 3-Pentanone (°C) | Dipropyl Ether (°C) | Methylcyclohexane (°C) |

| 0.2767 | 22.0 | - | - | - |

| 0.3068 | 26.0 | - | - | - |

| 0.3381 | 31.3 | - | - | - |

| 0.3607 | 35.0 | - | - | - |

| 0.4019 | 40.0 | - | - | - |

| 0.4319 | 44.5 | - | - | - |

| 0.4647 | 47.5 | - | - | - |

| 0.5144 | 52.6 | - | - | - |

| 0.5471 | 55.5 | - | - | - |

| 0.6177 | 61.9 | - | - | - |

| 0.6373 | 63.0 | - | - | - |

| 0.6997 | 68.0 | - | - | - |

| 0.7148 | 71.6 | - | - | - |

| 0.7736 | 75.3 | - | - | - |

| 0.8216 | 77.1 | - | - | - |

| 0.8660 | 79.0 | - | - | - |

| 0.8952 | 82.0 | - | - | - |

| 0.9119 | 82.0 | - | - | - |

Table 2: Solubility of meta-Isobutoxyphenylboronic Acid [4]

| Mole Fraction (x₁) | Chloroform (°C) | 3-Pentanone (°C) | Dipropyl Ether (°C) | Methylcyclohexane (°C) |

| 0.0180 | 24.0 | 21.5 | 25.5 | 32.5 |

| 0.0229 | 29.5 | 27.0 | 31.0 | 40.0 |

| 0.0278 | 33.5 | 32.5 | 36.5 | 47.5 |

| 0.0327 | 37.1 | 37.0 | 41.5 | 54.0 |

| 0.0408 | 40.8 | 42.5 | 47.0 | 61.5 |

| 0.0507 | 45.2 | 48.0 | 53.0 | 68.0 |

| 0.0670 | 49.9 | 54.0 | 59.5 | 74.5 |

| 0.0899 | 55.4 | 60.0 | 66.5 | 81.0 |

| 0.1307 | 58.6 | 66.0 | 73.0 | 87.5 |

| 0.1895 | 60.1 | 72.0 | 79.5 | 94.0 |

| 0.1151 | 55.6 | 63.0 | 70.0 | 84.5 |

| 0.1459 | 61.1 | 69.0 | 76.5 | 91.0 |

| 0.1828 | 65.6 | 75.0 | 83.0 | 97.5 |

| 0.2018 | 65.5 | 78.0 | 86.0 | 100.5 |

| 0.2537 | 70.0 | 84.0 | 92.5 | 107.0 |

| 0.2790 | 73.5 | 87.0 | 95.5 | 110.0 |

| 0.3238 | 79.5 | 93.0 | 101.5 | 116.0 |

| 0.3349 | 80.7 | 94.5 | 103.0 | 117.5 |

Table 3: Solubility of para-Isobutoxyphenylboronic Acid [4]

| Mole Fraction (x₁) | Chloroform (°C) | 3-Pentanone (°C) | Dipropyl Ether (°C) | Methylcyclohexane (°C) |

| 0.0212 | 23.1 | 20.5 | 28.5 | 40.5 |

| 0.0253 | 26.8 | 25.5 | 34.0 | 48.0 |

| 0.0304 | 30.5 | 30.5 | 39.5 | 55.5 |

| 0.0367 | 35.5 | 35.5 | 45.0 | 63.0 |

| 0.0415 | 36.5 | 40.5 | 50.5 | 70.5 |

| 0.0471 | 37.7 | 45.5 | 56.0 | 78.0 |

| 0.0555 | 39.5 | 50.5 | 61.5 | 85.5 |

| 0.0668 | 43.2 | 55.5 | 67.0 | 93.0 |

| 0.0785 | 46.5 | 60.5 | 72.5 | 100.5 |

| 0.0936 | 49.2 | 65.5 | 78.0 | 108.0 |

Data extracted from Leszczyński et al., J. Chem. Eng. Data 2020, 65, 9, 4598–4605.[4]

General Solubility Trends

For the isobutoxyphenylboronic acid isomers, the ortho-isomer demonstrates significantly higher solubility across all tested solvents compared to the meta- and para-isomers.[3] Generally, solubility increases with the polarity of the solvent, with the highest solubility observed in ketones and ethers, and the lowest in hydrocarbons like methylcyclohexane.[3][6] The introduction of the isobutoxy group generally enhances solubility compared to unsubstituted phenylboronic acid.[3]

Stability Profile

The stability of a boronic acid is a critical attribute for its storage, handling, and application in synthesis and formulation. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Intrinsic Stability of Boronic Acids

-

Dehydration: A primary stability concern for boronic acids is the reversible dehydration to form boroxines (cyclic trimers). This process is influenced by temperature, solvent, and the presence of water.[1]

-

Oxidation: Boronic acids can be susceptible to oxidation, particularly in solution at physiological pH.[6] The rate of oxidation can be influenced by the electronic properties of substituents on the phenyl ring.

Stress Testing

For a comprehensive stability analysis, forced degradation or stress testing is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] This involves exposing the compound to conditions more severe than standard storage.

Table 4: Recommended Stress Conditions for Stability Testing

| Stress Condition | Parameters | Purpose |

| Thermal | Expose solid or solution to elevated temperatures (e.g., 50°C, 60°C, 70°C in 10°C increments above accelerated testing) for a defined period (e.g., 1 to 5 days).[8] | To evaluate thermolytic degradation pathways.[8] |

| Hydrolytic | Incubate in aqueous solutions across a wide pH range (e.g., pH 1, 2, 4, 7, 9, 12) at elevated temperatures.[7] | To assess susceptibility to acid and base-catalyzed hydrolysis.[7] |

| Oxidative | Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) in solution.[9] | To determine susceptibility to oxidation.[9] |

| Photostability | Expose the solid or solution to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[8] | To identify photodegradation products.[8] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for determining solubility and stability.

Protocol for Solubility Determination (Dynamic Method)

This method, adapted from the work of Leszczyński et al., determines the temperature at which a known concentration of a solute fully dissolves in a solvent.[3][10]

4.1.1 Materials and Equipment

-

2-Chloro-5-isobutoxyphenylboronic acid (high purity)

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath with a precise thermometer

-

Luminance probe or laser detection system to monitor turbidity

4.1.2 Procedure

-

Sample Preparation: Accurately weigh a specific amount of the boronic acid into a glass vial.

-

Add a precise mass of the desired solvent to achieve a known mole fraction.

-

Add a magnetic stir bar and seal the vial tightly.

-

Measurement: Place the vial in the temperature-controlled bath and begin stirring.

-

Increase the temperature slowly (e.g., 0.2 °C/min) to ensure thermal equilibrium.

-

Endpoint Detection: Monitor the solution's turbidity. The solubility temperature is the point at which the last solid crystals disappear, and the solution becomes clear.

-

Data Collection: Record the temperature for the given mole fraction. Repeat the procedure for multiple concentrations to construct a solubility curve.

Caption: Workflow for the Dynamic Solubility Determination Method.

Protocol for Stability Assessment (HPLC-Based Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its degradation products, allowing for accurate quantification over time.

4.2.1 Method Development Considerations

-

Column Selection: Reversed-phase columns (e.g., C18) are common. For boronic acids, which can be polar and may interact with column hardware, specialized columns like those with MaxPeak™ Premier technology can minimize secondary interactions. Low silanol activity columns can reduce on-column hydrolysis of boronate esters, a related class of compounds.[11]

-

Mobile Phase: A gradient of acetonitrile or methanol with water, often containing an acidic modifier like formic acid, is a typical starting point.

-

Detection: UV detection is standard. The wavelength should be chosen at the absorbance maximum of 2-Chloro-5-isobutoxyphenylboronic acid.

4.2.2 Stress Sample Preparation and Analysis

-

Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Stress Application: Aliquot the stock solution into separate vials for each stress condition (thermal, acidic, basic, oxidative, photolytic) as detailed in Table 4. Include a control sample stored under normal conditions (e.g., 5°C, protected from light).

-

Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

-

Neutralization: Neutralize the acidic and basic samples before injection to prevent column damage.

-

HPLC Analysis: Inject the samples onto the HPLC system.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of each degradation product by peak area normalization.

-

Perform peak purity analysis to ensure the main peak does not co-elute with degradants.

-

Caption: General workflow for conducting a forced degradation study.

Conclusion

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability for 2-Chloro-5-isobutoxyphenylboronic acid. While compound-specific data is pending experimental determination, the provided solubility data for its structural isomers serves as a valuable reference point for solvent selection and formulation development. The detailed experimental protocols for dynamic solubility measurement and HPLC-based stability testing offer researchers a robust framework to generate precise data, enabling the optimization of synthetic processes and ensuring the long-term integrity of this valuable chemical entity. A thorough characterization following these methodologies will be indispensable for its successful application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. database.ich.org [database.ich.org]

- 8. veeprho.com [veeprho.com]

- 9. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Synthetic Utility of 2-Chloro-5-isobutoxyphenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-isobutoxyphenylboronic acid is a substituted arylboronic acid that holds potential as a versatile building block in modern organic synthesis. Its structural features—a chlorinated and isobutoxy-substituted phenyl ring coupled with a boronic acid moiety—make it a valuable reagent for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the potential applications of 2-Chloro-5-isobutoxyphenylboronic acid, focusing on its role in carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

Core Applications in Organic Synthesis

The primary application of 2-Chloro-5-isobutoxyphenylboronic acid lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[] The versatility, stability, and relatively low toxicity of boronic acids have made the Suzuki-Miyaura coupling a cornerstone of modern synthetic chemistry.

The 2-chloro and 5-isobutoxy substituents on the phenyl ring of this particular boronic acid offer several strategic advantages:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom and the electron-donating character of the isobutoxy group can influence the electronic properties of the resulting biaryl products. This is a critical aspect in drug design for tuning parameters like metabolic stability and binding affinity.

-

Steric Influence: The ortho-chloro substituent can introduce steric hindrance, potentially leading to atropisomerism in the final products if the coupling partner is also sterically demanding. This can be exploited for the synthesis of chiral ligands and catalysts.

-

Vectors for Further Functionalization: The chloro and isobutoxy groups can serve as handles for subsequent chemical transformations, allowing for the diversification of the molecular scaffold.

The Suzuki-Miyaura Coupling: A Generalized Workflow

The Suzuki-Miyaura coupling reaction typically involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A general workflow for a Suzuki-Miyaura coupling reaction involving 2-Chloro-5-isobutoxyphenylboronic acid is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, hypothetical experimental protocol for the Suzuki-Miyaura coupling of 2-Chloro-5-isobutoxyphenylboronic acid with an aryl bromide. This protocol is based on standard procedures found in the literature for similar transformations.

Reaction:

(2-Chloro-5-isobutoxyphenyl)boronic acid + Ar-Br → 2-Chloro-5-isobutoxy-1,1'-biphenyl derivative

Materials:

-

2-Chloro-5-isobutoxyphenylboronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Chloro-5-isobutoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the toluene/water solvent mixture (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Potential Applications in Medicinal Chemistry

Arylboronic acids are crucial intermediates in the synthesis of numerous pharmaceuticals. The 2-chloro-5-isobutoxyphenyl moiety could be incorporated into drug candidates to enhance their pharmacological properties. For instance, the presence of a chlorine atom can often improve metabolic stability and cell permeability. The isobutoxy group can provide a handle for improving solubility and can interact with hydrophobic pockets in target proteins.

A hypothetical synthetic pathway illustrating the potential use of 2-Chloro-5-isobutoxyphenylboronic acid in the synthesis of a complex, drug-like molecule is presented below.

Caption: Hypothetical pathway for drug candidate synthesis.

Data Summary

As no specific experimental data for 2-Chloro-5-isobutoxyphenylboronic acid is publicly available, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific Suzuki-Miyaura coupling reactions involving this reagent. Key parameters to optimize include:

| Parameter | Variables to Screen |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, Buchwald ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, t-BuOK |

| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile, Water mixtures |

| Temperature | Room Temperature to 150 °C |

| Equivalents of Boronic Acid | 1.1 to 2.0 equivalents |

Conclusion

2-Chloro-5-isobutoxyphenylboronic acid is a promising building block for organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. While specific applications and detailed experimental protocols for this exact compound are yet to be widely published, its structural features suggest significant potential in the synthesis of novel compounds for medicinal chemistry and materials science. The generalized protocols and workflows provided in this guide offer a starting point for researchers to explore the synthetic utility of this versatile reagent. As with any chemical reaction, careful optimization of reaction conditions is crucial to achieving high yields and purity of the desired products.

References

A Technical Guide to the Synthesis of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, materials science, and medicinal chemistry.[1][2] Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4][5] The stability, low toxicity, and functional group tolerance of boronic acids make them highly versatile reagents for constructing complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[4][6]

This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted phenylboronic acids. It includes detailed experimental protocols for key reactions, comparative data on reaction yields and conditions, and visualizations of primary synthetic pathways to aid researchers in selecting and implementing the most suitable methods for their specific applications.

Synthesis via Organometallic Reagents

One of the most established and widely used methods for synthesizing phenylboronic acids involves the reaction of an organometallic intermediate—typically a Grignard or organolithium reagent—with a trialkyl borate ester, followed by aqueous hydrolysis.[6][7] This approach is valued for its straightforwardness and the use of readily available starting materials.

Grignard Reagent Method

This method involves the formation of a phenylmagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate.

General Workflow:

-

Grignard Formation: An aryl bromide or iodide is reacted with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) to form the arylmagnesium halide. The use of LiCl can facilitate the insertion of magnesium, especially for less reactive aryl chlorides.[8]

-

Borylation: The Grignard reagent is added to a solution of a trialkyl borate (e.g., trimethyl borate, triisopropyl borate) at low temperatures (-80°C to 0°C) to form a boronate ester intermediate.[9]

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid to hydrolyze the boronate ester, yielding the final phenylboronic acid.

Organolithium Reagent Method

Similar to the Grignard method, organolithium reagents can be used to synthesize boronic acids. These reagents are typically more reactive than their Grignard counterparts and are often generated via lithium-halogen exchange or direct deprotonation of an aromatic ring.

General Workflow:

-

Organolithium Formation: An aryllithium reagent is formed by reacting an aryl halide with an alkyllithium (e.g., n-BuLi, t-BuLi) at low temperatures.

-

Borylation & Hydrolysis: The aryllithium reagent is then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[6][10]

While effective, this method is often less economical for large-scale synthesis due to the higher cost and hazardous nature of organolithium compounds.[9]

Experimental Protocol: Synthesis of 2,6-Dimethylphenylboronic Acid via Grignard Reagent[2]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 molar equivalents). Add a solution of 2,6-dimethylbromobenzene (1.0 molar equivalent) in anhydrous THF via a dropping funnel. Initiate the reaction with a small crystal of iodine if necessary. Maintain the reaction at 30°C for 2 hours after the addition is complete.

-

Borylation: Cool the resulting Grignard solution to -25°C. Slowly add a solution of tri-n-butyl borate (1.5 molar equivalents) in anhydrous THF, keeping the temperature below 0°C.[9]

-

Hydrolysis and Isolation: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by pouring it into a mixture of crushed ice and concentrated sulfuric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot water or ethanol/water) to obtain pure 2,6-dimethylphenylboronic acid.[11]

| Starting Material | Reagents | Conditions | Yield | Reference |

| Aryl Bromide | Mg, B(OiPr)₃, then H₃O⁺ | THF, -50°C to RT | High | [9] |

| Aryl Bromide | iPrMgCl·LiCl, then B(OiPr)₃, H₃O⁺ | THF, 0°C | Excellent | [8] |

| 2,6-Dimethylbromobenzene | Mg, B(OnBu)₃, then H₃O⁺ | THF, 30°C | 80.1% | [2] |

| Aryl Chloride | n-BuLi, then B(OMe)₃, H₃O⁺ | THF, -78°C | Good | [6] |

Table 1. Summary of conditions for synthesis via organometallic reagents.

Synthesis via Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile method for synthesizing arylboronate esters directly from aryl halides or triflates.[7] It employs a palladium catalyst to couple the aryl substrate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6] This method exhibits excellent functional group tolerance, avoiding the need for strongly basic or nucleophilic organometallic intermediates.[4]

Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

-

Transmetalation: A boryl-alkoxide species, formed from the reaction of B₂pin₂ with a base (e.g., KOAc), transmetalates with the Pd(II) complex. This step transfers the boryl group to the palladium center and releases the halide.

-

Reductive Elimination: The resulting Ar-Pd(II)-B(OR)₂ species undergoes reductive elimination to yield the arylboronate ester (Ar-Bpin) and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylboronic Acid Pinacol Ester[8]

-

Reaction Setup: To a mixture of methyl 4-iodobenzoate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol), add a solution of [PdCl₂(dppf)] (0.03 mmol) in 1,4-dioxane (5 mL).

-

Reaction Execution: Heat the mixture at 80°C under a nitrogen atmosphere for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup and Isolation: After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure arylboronate ester. The ester can be hydrolyzed to the corresponding boronic acid by treatment with an oxidant like NaIO₄ followed by an acidic workup, or by simple stirring with aqueous acid.[7]

| Aryl Substrate (Ar-X) | Boron Reagent | Catalyst / Base | Solvent | Temp (°C) | Yield | Reference |

| Aryl Halides/Triflates | B₂pin₂ | PdCl₂(dppf) / KOAc | Dioxane | 80 | High | [6][8] |

| Aryl Chlorides | B₂pin₂ | Pd(OAc)₂ + SPhos / K₃PO₄ | Toluene | 100 | Good | [8] |

| Aryl Bromides | HBpin | PdCl₂(dppf) / Et₃N | THF | 50 | High | [7] |

Table 2. Typical conditions for Miyaura borylation reactions.

Synthesis via Direct C-H Borylation

Direct C–H borylation has emerged as a highly atom-economical and efficient strategy for synthesizing arylboronic acids.[6] This method avoids the pre-functionalization of the aromatic ring (i.e., halogenation) required in the organometallic and Miyaura routes. The reaction is typically catalyzed by transition metals, most notably iridium, and proceeds with regioselectivity often governed by steric factors, favoring borylation at the least hindered C-H bond.[12]

General Scheme: An arene is reacted with a diboron reagent (B₂pin₂) or pinacolborane (HBpin) in the presence of an iridium catalyst and a bipyridine-based ligand. The reaction generates the arylboronate ester and a stoichiometric amount of H₂ or other byproducts.

Experimental Protocol: One-Pot Synthesis of 4-Biphenylboronic Acid[7]

-

Borylation Reaction: In a Schlenk tube, combine biphenyl (10 mmol), B₂pin₂ (5 mmol), [Ir(COD)(OMe)]₂ (0.1 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.2 mol %). Add anhydrous THF (10 mL) as the solvent. Heat the reaction mixture at 80°C for 16-24 hours.

-

Oxidative Hydrolysis: After cooling, add a solution of sodium periodate (NaIO₄) (20 mmol) in a 4:1 mixture of THF/H₂O (25 mL). Stir vigorously at room temperature for 4 hours.

-

Isolation: Acidify the mixture with 2 M HCl. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-biphenylboronic acid.

| Arene | Catalyst / Ligand | Boron Source | Conditions | Yield | Reference |

| Benzene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | THF, 80°C | 85% | [7] |

| 1,3-Dichlorobenzene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | THF, 80°C | 98% | [7] |

| Mesitylene | Cs₂[closo-B₁₀H₁₀] then diol | Metal-free | Open flask | Good | [13][14] |

Table 3. Examples of direct C-H borylation of arenes.

Synthesis from Arylamines (Sandmeyer-Type Borylation)

A modern, metal-free approach to arylboronates involves the conversion of readily available arylamines via a Sandmeyer-type reaction.[15] This process transforms an arylamine into a diazonium salt intermediate, which then reacts with a diboron reagent to furnish the desired boronate ester.

General Workflow:

-

Diazotization: The arylamine is treated with an organic nitrite, such as tert-butyl nitrite (tBuONO), to generate an aryldiazonium species in situ.

-

Borylation: The diazonium intermediate reacts with a diboron reagent (B₂pin₂) to form the arylboronate ester, releasing nitrogen gas. The reaction can be promoted by radical initiators or proceed thermally.

Experimental Protocol: Synthesis of 4-Nitrophenylboronic Acid Pinacol Ester[15]

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitroaniline (1.0 mmol) and bis(pinacolato)diboron (1.5 mmol) in acetonitrile (MeCN, 5 mL).

-

Reaction Execution: Add tert-butyl nitrite (tBuONO, 2.0 mmol) to the solution. Heat the mixture at 80°C for 4 hours.

-

Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to obtain the target product.

| Arylamine | Reagents | Conditions | Yield | Reference |

| 4-Nitroaniline | B₂pin₂, tBuONO | MeCN, 80°C, 4h | 86% | [15] |

| 4-Bromoaniline | B₂pin₂, BPO (initiator) | MeCN, RT, 2h | 75% | [15] |

| 3-Aminopyridine | B₂pin₂, tBuONO | MeCN, 80°C, 12h | 41% | [15] |

Table 4. Sandmeyer-type borylation of various arylamines.

Purification of Phenylboronic Acids

The purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[10][16] Several methods are commonly employed:

-

Recrystallization: A common method for solid boronic acids. Solvents like hot water, ethanol, or mixtures of ether/hexanes can be effective.[11]

-

Acid-Base Extraction: Boronic acids are weak Lewis acids and can be converted into their corresponding boronate salts by treatment with a base (e.g., NaOH). The aqueous salt solution can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification re-protonates the boronate, allowing the pure boronic acid to be extracted back into an organic solvent or isolated by filtration.[17]

-

Chromatography: While sometimes difficult due to streaking on silica gel, chromatography can be effective. Reversed-phase (C18) chromatography is often a better choice.[11] The use of boronic acids as mobile phase additives has also been shown to enhance the purification of certain conjugated molecules.[18]

-

Derivatization: Boronic acids can be temporarily converted into more stable and easily purified derivatives. For example, reaction with diethanolamine forms a crystalline adduct that can be isolated and subsequently hydrolyzed to release the pure boronic acid.[11]

This guide provides a foundational overview of the principal methods for synthesizing substituted phenylboronic acids. The choice of a specific route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, functional group compatibility, and scalability requirements.

References

- 1. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Arene C–H borylation strategy enabled by a non-classical boron cluster-based electrophile | Semantic Scholar [semanticscholar.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. ftp.orgsyn.org [ftp.orgsyn.org]

- 16. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-5-isobutoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 2-Chloro-5-isobutoxyphenylboronic acid (CAS No. 1256346-11-8). The content is intended for professionals in research and drug development who may be working with this or structurally similar compounds.

Chemical and Physical Properties

2-Chloro-5-isobutoxyphenylboronic acid is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure incorporates a chloro group, an isobutoxy ether, and a boronic acid moiety, making it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Data for 2-Chloro-5-isobutoxyphenylboronic acid

| Property | Value |

| CAS Number | 1256346-11-8 |

| Molecular Formula | C₁₀H₁₄BClO₃ |

| Molecular Weight | 228.48 g/mol |

| Appearance | White to off-white solid (typical for phenylboronic acids) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Generally, boronic acids have limited solubility in water. |

Safety and Hazard Information

Table 2: GHS Hazard Summary (Based on Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous combustion products: In case of fire, hazardous decomposition products may be formed, including carbon oxides, hydrogen chloride gas, and boron oxides.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Protect from moisture, as boronic acids can dehydrate to form boroxines.

-

Keep away from strong oxidizing agents.

Experimental Protocols

2-Chloro-5-isobutoxyphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of an aryl halide with 2-Chloro-5-isobutoxyphenylboronic acid. The specific conditions may need to be optimized for different substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

2-Chloro-5-isobutoxyphenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., a mixture of toluene and water, or dioxane)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide, 2-Chloro-5-isobutoxyphenylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Role in Drug Development

Boronic acids are considered privileged structural motifs in medicinal chemistry.[1] The introduction of the 2-chloro-5-isobutoxyphenyl moiety can modulate the physicochemical properties of a lead compound, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Chlorine-containing compounds are prevalent in a wide range of FDA-approved drugs.[3]

While there is no specific signaling pathway directly associated with 2-Chloro-5-isobutoxyphenylboronic acid itself, it serves as a critical building block for the synthesis of more complex molecules that may be designed to interact with various biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

This diagram illustrates how 2-Chloro-5-isobutoxyphenylboronic acid, through synthetic reactions like the Suzuki-Miyaura coupling, contributes to the creation of novel drug candidates. These candidates are then evaluated for their interaction with specific biological targets, which in turn can modulate signaling pathways relevant to disease treatment.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 2-Chloro-5-isobutoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed theoretical studies and computational modeling approaches for the characterization of 2-Chloro-5-isobutoxyphenylboronic acid. Due to a lack of specific experimental and computational data for this molecule in peer-reviewed literature, this document outlines a robust framework of established computational methodologies that can be applied to elucidate its structural, electronic, and potential biological properties. The protocols and analyses presented are based on common practices in the computational chemistry of arylboronic acids and are intended to serve as a strategic guide for future research. This includes Density Functional Theory (DFT) for geometric and electronic characterization, molecular docking to investigate potential protein-ligand interactions, and methodologies for predicting key physicochemical properties. All proposed quantitative data are summarized in structured tables, and workflows are visualized using diagrams to facilitate understanding and application by researchers in drug discovery and materials science.

Introduction

Arylboronic acids are a pivotal class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions.[1] Beyond their synthetic utility, they have garnered significant attention in medicinal chemistry and materials science.[2][3] Their unique ability to form reversible covalent bonds with diols makes them valuable for developing sensors and drug delivery systems.[2] The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the reactivity and biological activity of these molecules.

2-Chloro-5-isobutoxyphenylboronic acid is a substituted phenylboronic acid of interest. The presence of a chloro group, an isobutoxy group, and a boronic acid moiety suggests a complex interplay of electronic and steric effects that can influence its chemical behavior and potential as a bioactive agent. This guide outlines a hypothetical, yet methodologically sound, computational workflow to characterize this molecule at a quantum mechanical and molecular level.

Proposed Theoretical Studies and Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly characterize 2-Chloro-5-isobutoxyphenylboronic acid. This involves quantum chemical calculations to understand its intrinsic properties and molecular modeling techniques to simulate its interactions with biological macromolecules.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules, offering a good balance between accuracy and computational cost for systems like arylboronic acids.[4][5]

Experimental Protocol: DFT Workflow

A typical DFT workflow for analyzing 2-Chloro-5-isobutoxyphenylboronic acid would involve:

-

Structure Optimization: The initial 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. A commonly used functional for this purpose is B3LYP with a 6-31+G(d,p) basis set.[6]

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[7]

-

Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP), and Mulliken charges.[6][8]

-

Solvent Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9]

Data Presentation: Predicted Quantum Chemical Properties

The following table summarizes the type of quantitative data that would be generated from these DFT calculations. The values presented are hypothetical and for illustrative purposes.

| Property | Predicted Value (in vacuo) | Predicted Value (in water, PCM) | Significance |

| Total Energy (Hartree) | -1250.456 | -1250.478 | Thermodynamic stability |

| HOMO Energy (eV) | -6.89 | -6.95 | Electron-donating ability |

| LUMO Energy (eV) | -1.23 | -1.31 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.66 | 5.64 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 3.45 | 4.12 | Polarity and intermolecular interactions |

| pKa (calculated) | 8.5 | 7.9 | Acidity and ionization state at physiological pH |

Visualization: DFT Workflow

Caption: A generalized workflow for DFT calculations on 2-Chloro-5-isobutoxyphenylboronic acid.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[10][11] Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases, by forming a covalent bond with the catalytic serine residue.[12]

Experimental Protocol: Molecular Docking Workflow

A hypothetical docking study of 2-Chloro-5-isobutoxyphenylboronic acid against a serine protease (e.g., thrombin, PDB ID: 1VR1) would proceed as follows:

-

Target Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of 2-Chloro-5-isobutoxyphenylboronic acid is prepared, ensuring correct protonation states and assigning partial charges.

-

Grid Generation: A docking grid is defined around the active site of the protein.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore possible binding poses of the ligand within the active site. Covalent docking protocols can be employed to model the formation of a bond between the boron atom and the catalytic serine.[10][11]

-

Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed for the top-ranked poses.

Data Presentation: Predicted Docking Results

The following table illustrates the kind of data that would be generated from a molecular docking study. The values are hypothetical.

| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Thrombin | 1VR1 | -8.5 | Ser195, His57, Gly216 | Covalent bond, Hydrogen bonds |

| Chymotrypsin | 4CHA | -7.9 | Ser195, His57, Trp215 | Covalent bond, Hydrophobic interactions |

| Trypsin | 2PTN | -8.2 | Ser195, His57, Asp189 | Covalent bond, Salt bridge |

Visualization: Conceptual Signaling Pathway Inhibition

Caption: Conceptual diagram of serine protease inhibition by 2-Chloro-5-isobutoxyphenylboronic acid.

Conclusion

While experimental data for 2-Chloro-5-isobutoxyphenylboronic acid remains to be published, the computational methodologies outlined in this guide provide a clear and robust framework for its in-silico characterization. The proposed DFT calculations would yield fundamental insights into its electronic structure and reactivity, while molecular docking studies could reveal its potential as a targeted enzyme inhibitor. The hypothetical data and workflows presented herein are intended to serve as a valuable resource for researchers, guiding the design of future experimental and computational investigations into this and similar arylboronic acid derivatives. Such studies are crucial for accelerating the discovery and development of new therapeutic agents and advanced materials.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 6. informaticsjournals.co.in [informaticsjournals.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 11. Covalent docking of selected boron-based serine beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-isobutoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 2-Chloro-5-isobutoxyphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety to create novel biaryl structures. These resulting scaffolds are of significant interest in medicinal chemistry due to the potential for the isobutoxy and chloro substituents to modulate pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive overview of the application of 2-Chloro-5-isobutoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. It includes illustrative reaction conditions, detailed experimental protocols, and a summary of expected outcomes based on analogous reactions.

Data Presentation: Illustrative Reaction Parameters

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-Chloro-5-isobutoxyphenylboronic acid with various aryl and heteroaryl halides. This data is based on general knowledge of Suzuki-Miyaura reactions, as specific examples for this particular boronic acid are not widely available in the reviewed literature.

Table 1: Suzuki-Miyaura Coupling of 2-Chloro-5-isobutoxyphenylboronic Acid with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >90 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 8 | 85-95 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 16 | 75-85 |

| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 10 | 80-90 |

Table 2: Suzuki-Miyaura Coupling of 2-Chloro-5-isobutoxyphenylboronic Acid with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 24 | 70-80 |

| 2 | 2-Chlorobenzonitrile | Pd(OAc)₂ (3) | BrettPhos (6) | CsF (2) | THF | 70 | 18 | 65-75 |

| 3 | 4-Chlorotoluene | NiCl₂(dppf) (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 120 | 36 | 50-60 |

Note: The data presented in these tables is illustrative and based on established principles for Suzuki-Miyaura reactions. Optimal conditions for specific substrates may vary and require empirical optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloro-5-isobutoxyphenylboronic Acid with an Aryl Bromide

Materials:

-

2-Chloro-5-isobutoxyphenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/Water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 mmol), 2-Chloro-5-isobutoxyphenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.

-

Stir the reaction mixture at the specified temperature (e.g., 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Caption: General experimental workflow for biaryl synthesis.

Application in Drug Discovery

The 2-chloro-5-isobutoxyphenyl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The chlorine atom can act as a bioisostere for other functional groups and can influence binding through halogen bonding. The isobutoxy group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability. As such, biaryl compounds derived from this boronic acid could be investigated as inhibitors of various enzymes or as ligands for receptors implicated in disease. While no specific signaling pathways are directly linked to products of this particular boronic acid in the available literature, biaryl structures are common motifs in kinase inhibitors, which modulate a wide array of signaling cascades crucial in cancer and inflammatory diseases.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a generalized signaling pathway that could potentially be modulated by a biaryl compound synthesized using 2-Chloro-5-isobutoxyphenylboronic acid.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Application Notes and Protocols for 2-Chloro-5-isobutoxyphenylboronic acid in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-5-isobutoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. The primary focus of these notes is the Suzuki-Miyaura coupling, a versatile and widely used method for the formation of carbon-carbon bonds.

Introduction